

Application Notes and Protocols for [Leu15]-Gastrin I (human) in Organoid Culture

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

[Leu15]-Gastrin I, a synthetic analog of human gastrin I, is a crucial growth factor for the in vitro culture of various gastrointestinal organoids, including those derived from the stomach (gastroids), small intestine (enteroids), and colon (colonoids).[1][2][3][4] Its primary role is to stimulate the proliferation and maintenance of epithelial stem cells within the organoid culture, mimicking the physiological effects of endogenous gastrin.[5] This document provides detailed protocols and application notes for the effective use of [Leu15]-Gastrin I in organoid culture, intended to support research in developmental biology, disease modeling, and drug discovery.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative parameters for the use of [Leu15]-Gastrin I in organoid culture as derived from established protocols.



Parameter	Value	Organoid Type	Source
Working Concentration	10 nM	Gastric, Small Intestinal	[1][2][3][4]
Stock Solution	10 μΜ	General	[1][4]
Solvent for Stock	DPBS with 0.1% BSA	General	[4]
Storage of Stock Solution	-20°C	General	[6]
Frequency of Media Change	Every 2-4 days	Gastric, Small Intestinal	[1][7]

Experimental Protocols Preparation of [Leu15]-Gastrin I Stock Solution

Materials:

- [Leu15]-Gastrin I (human) powder
- Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
- Bovine Serum Albumin (BSA)
- Sterile microcentrifuge tubes
- Sterile filtered pipette tips

Procedure:

- Prepare a 0.1% BSA solution in sterile DPBS.
- Reconstitute the lyophilized [Leu15]-Gastrin I powder in the 0.1% BSA/DPBS solution to a final concentration of 10 μ M.
- Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.



• Store the aliquots at -20°C.

Gastric Organoid Culture Medium Formulation

The following is a typical composition for a complete gastric organoid culture medium.

Component	Final Concentration	
Advanced DMEM/F-12	Base Medium	
GlutaMAX™	1X	
HEPES	10 mM	
Penicillin-Streptomycin	1X	
N-2 Supplement	1X	
B-27 Supplement	1X	
N-Acetylcysteine	1 mM	
Human EGF	50 ng/mL	
Human Noggin	100 ng/mL	
Human R-Spondin 1	1 μg/mL	
Human FGF-10	100 ng/mL	
[Leu15]-Gastrin I	10 nM	
Y-27632 (ROCK inhibitor)	10 μM (add for the first 2-4 days after passaging)	

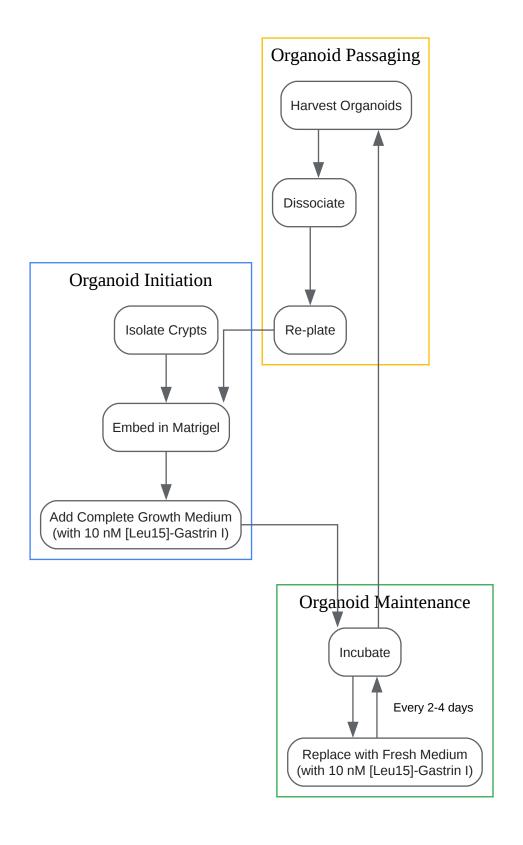
Note: Component concentrations may need to be optimized depending on the specific cell source and experimental goals.

General Protocol for Organoid Culture with [Leu15]-Gastrin I

This protocol outlines the basic steps for culturing gastrointestinal organoids.



Workflow for Organoid Culture



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Caption: General workflow for gastrointestinal organoid culture.

Procedure:

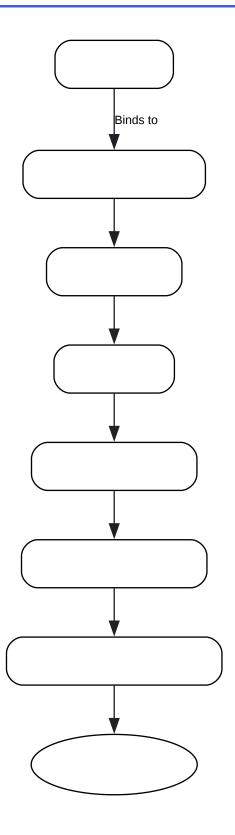
- Isolation of Intestinal Crypts or Gastric Glands: Isolate crypts or glands from fresh tissue samples using established protocols, typically involving chelation with EDTA.[1][4]
- Embedding in Extracellular Matrix: Resuspend the isolated crypts/glands in a basement membrane matrix solution (e.g., Matrigel) and plate as droplets in a pre-warmed culture plate.[1][4]
- Initiation of Culture: After polymerization of the matrix, overlay with complete organoid culture medium containing 10 nM [Leu15]-Gastrin I.
- Maintenance: Culture the organoids at 37°C and 5% CO2. Replace the culture medium every 2-4 days with fresh medium containing [Leu15]-Gastrin I.[1]
- Passaging: Passage the organoids every 7-10 days. This involves mechanically or enzymatically disrupting the organoids and the matrix, followed by re-plating in fresh matrix and culture medium.

Signaling Pathway

[Leu15]-Gastrin I exerts its pro-proliferative effects by binding to the Cholecystokinin B Receptor (CCKBR), a G-protein coupled receptor expressed on the surface of gastric and intestinal epithelial cells.[8][9] This binding initiates a downstream signaling cascade that ultimately promotes cell proliferation and survival. The removal of [Leu15]-Gastrin I from the culture medium leads to stunted growth and reduced viability of the organoids, highlighting its essential role.[2][3]

[Leu15]-Gastrin I Signaling Pathway





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- To cite this document: BenchChem. [Application Notes and Protocols for [Leu15]-Gastrin I (human) in Organoid Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591223#protocols-for-using-leu15-gastrin-i-human-in-organoid-culture]

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